molecular formula C11H15NO2 B3842448 N-(2-methoxy-5-methylphenyl)propanamide

N-(2-methoxy-5-methylphenyl)propanamide

Cat. No. B3842448
M. Wt: 193.24 g/mol
InChI Key: RVTLWPXPZGBKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)propanamide, also known as Mexiletine, is a class Ib antiarrhythmic drug that is used to treat ventricular arrhythmias. It is a derivative of lidocaine and is structurally similar to it. Mexiletine has been shown to be effective in treating various types of arrhythmias, including ventricular tachycardia and fibrillation.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)propanamide works by blocking the fast sodium channels in the heart. This reduces the influx of sodium ions into the cardiac cells, which slows down the depolarization phase of the action potential and reduces the excitability of the cardiac cells. This leads to a reduction in the frequency and severity of ventricular arrhythmias.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)propanamide has been shown to have several biochemical and physiological effects. It reduces the excitability of the cardiac cells, which leads to a reduction in the frequency and severity of ventricular arrhythmias. N-(2-methoxy-5-methylphenyl)propanamide also reduces the conduction velocity of the cardiac cells, which can help to prevent reentry circuits from forming. In addition, N-(2-methoxy-5-methylphenyl)propanamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in treating neuropathic pain.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)propanamide has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the physiology of cardiac cells. N-(2-methoxy-5-methylphenyl)propanamide is also relatively easy to obtain and has a long shelf life. However, N-(2-methoxy-5-methylphenyl)propanamide has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. In addition, N-(2-methoxy-5-methylphenyl)propanamide can have off-target effects on other ion channels, which can complicate the interpretation of results.

Future Directions

There are several future directions for N-(2-methoxy-5-methylphenyl)propanamide research. One area of interest is the potential use of N-(2-methoxy-5-methylphenyl)propanamide in treating myotonic disorders. N-(2-methoxy-5-methylphenyl)propanamide has been shown to be effective in reducing myotonia in animal models, and clinical trials are currently underway to evaluate its use in humans. Another area of interest is the potential use of N-(2-methoxy-5-methylphenyl)propanamide in treating neuropathic pain. N-(2-methoxy-5-methylphenyl)propanamide has been shown to have analgesic effects in animal models, and clinical trials are currently underway to evaluate its use in humans. Finally, N-(2-methoxy-5-methylphenyl)propanamide may have potential use in treating other types of arrhythmias, such as atrial fibrillation, and further research is needed to evaluate its efficacy in these conditions.
Conclusion:
N-(2-methoxy-5-methylphenyl)propanamide is a class Ib antiarrhythmic drug that has been extensively studied for its use in treating ventricular arrhythmias. It works by blocking the fast sodium channels in the heart, which reduces the frequency and severity of arrhythmias. N-(2-methoxy-5-methylphenyl)propanamide has several advantages for lab experiments, but also has some limitations. Future research directions for N-(2-methoxy-5-methylphenyl)propanamide include its potential use in treating myotonic disorders, neuropathic pain, and other types of arrhythmias.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)propanamide has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating ventricular arrhythmias, especially in patients with structural heart disease. N-(2-methoxy-5-methylphenyl)propanamide has also been studied for its potential use in treating neuropathic pain, myotonic disorders, and epilepsy.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-11(13)12-9-7-8(2)5-6-10(9)14-3/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTLWPXPZGBKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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